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molecular formula C8H6ClN3O2S B2994449 Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 871231-32-2

Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2994449
M. Wt: 243.67
InChI Key: ZGZWSNOLWQLXDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008481B2

Procedure details

To a mixture of (2-amino-6-chloro-5-formyl-pyrimidin-4-ylsulfanyl)-acetic acid methyl ester (Preparation #22e, 0.20 g, 0.76 mmol) in dioxane (7.6 mL) was added K2CO3 (0.21 g, 1.5 mmol). The resulting mixture was heated at about 100° C. overnight, cooled to room temperature and water (1 mL) added to dissolve base. The remaining solid was filtered and washed with MeOH to give 2-amino-4-chloro-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester (0.16 g, 84%) as a pale yellow solid; RP-HPLC (Table 1, Method a) Rt 2.38 min; 1H NMR (d6-DMSO, 400 MHz) δ7.82 (s, 1H), 7.72 (br s, 2H), 3.86 (s, 3H).
Name
(2-amino-6-chloro-5-formyl-pyrimidin-4-ylsulfanyl)-acetic acid methyl ester
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.21 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[CH2:4][S:5][C:6]1[C:11]([CH:12]=O)=[C:10]([Cl:14])[N:9]=[C:8]([NH2:15])[N:7]=1.C([O-])([O-])=O.[K+].[K+].O>O1CCOCC1>[CH3:1][O:2][C:3]([C:4]1[S:5][C:6]2[N:7]=[C:8]([NH2:15])[N:9]=[C:10]([Cl:14])[C:11]=2[CH:12]=1)=[O:16] |f:1.2.3|

Inputs

Step One
Name
(2-amino-6-chloro-5-formyl-pyrimidin-4-ylsulfanyl)-acetic acid methyl ester
Quantity
0.2 g
Type
reactant
Smiles
COC(CSC1=NC(=NC(=C1C=O)Cl)N)=O
Name
Quantity
7.6 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.21 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve base
FILTRATION
Type
FILTRATION
Details
The remaining solid was filtered
WASH
Type
WASH
Details
washed with MeOH

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC2=C(N=C(N=C2Cl)N)S1
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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